molecular formula C8H12N2O2S B1519236 4-amino-N,2-dimethylbenzene-1-sulfonamide CAS No. 101252-52-2

4-amino-N,2-dimethylbenzene-1-sulfonamide

Cat. No. B1519236
M. Wt: 200.26 g/mol
InChI Key: AGEWPULBQLAYAY-UHFFFAOYSA-N
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Description

4-amino-N,2-dimethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 101252-52-2 . It has a molecular weight of 200.26 . The IUPAC name for this compound is 4-amino-N,2-dimethylbenzenesulfonamide .


Synthesis Analysis

The synthesis of similar compounds like sulfonamides typically involves the use of a starting material such as 4-nitrophenyl benzylsulfonate . The reaction can be carried out at room temperature with a wide range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines .


Molecular Structure Analysis

The InChI code for 4-amino-N,2-dimethylbenzene-1-sulfonamide is 1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 . This indicates the presence of a benzene ring with two substituents para to each other; an amino group in the fourth position; and the singly substituted 1-sulfonamido group .


Physical And Chemical Properties Analysis

4-amino-N,2-dimethylbenzene-1-sulfonamide is a solid at room temperature .

Scientific Research Applications

Sulfonamide as a Functional Group in Drug Design

Sulfonamides, including 4-amino-N,2-dimethylbenzene-1-sulfonamide, play a crucial role in medicinal chemistry. They appear in various forms in many marketed drugs. Specifically, this class of compounds serves as inhibitors of tetrahydropteroic acid synthetase. The 4-amino group in these compounds is vital for their activity. They are derivatives of 4-aminobenzenesulfonamide, with the sulfonamide moiety acting as an isostere for the natural substrate 4-aminobenzoic acid in sulfonamide antibacterials. This review highlights the significance and safety of the sulfonamide group in drug design (Kalgutkar, Jones, & Sawant, 2010).

Tautomeric Behavior in Sulfonamide Derivatives

Sulfonamide derivatives, including 4-amino-N,2-dimethylbenzene-1-sulfonamide, are significant in bioorganic and medicinal chemistry studies. The molecular conformation or tautomeric forms of these molecules are directly related to their pharmaceutical and biological activities. This study investigates the tautomeric forms of a related sulfonamide molecule using spectroscopic methods, suggesting its significance in understanding the pharmaceutical applications of such compounds (Erturk, Gumus, Dikmen, & Alver, 2016).

Synthesis of Sulfonated Derivatives

The synthesis of sulfonated derivatives of related compounds, like 4-amino-1,3-dimethylbenzene, is crucial in understanding the chemical properties and potential applications of 4-amino-N,2-dimethylbenzene-1-sulfonamide. These syntheses involve various chemical processes, providing insights into the potential uses and modifications of such sulfonamide derivatives in scientific research (Courtin, Tobel, & Doswald, 1978).

Sulfonamide-Derived Ligands and Metal Complexes

The study of sulfonamide-derived ligands and their transition metal complexes is another significant area of research. These compounds have been characterized for their bonding, structure, and biological activities, including antibacterial and antifungal properties. This research can be essential in developing new applications for 4-amino-N,2-dimethylbenzene-1-sulfonamide and related sulfonamide compounds (Chohan & Shad, 2011).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

4-amino-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWPULBQLAYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N,2-dimethylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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